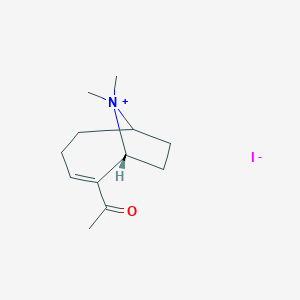

N,N-Dimethylanatoxin

Description

N,N-Dimethylanatoxin is a synthetic derivative of anatoxin, a potent neurotoxin produced by cyanobacteria. Anatoxin analogs are known for their high affinity for nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of neuromuscular junctions and neurotoxicity . The dimethyl modification likely alters the compound’s pharmacokinetic properties, such as solubility, receptor binding, and metabolic stability, compared to its parent molecule.

Properties

CAS No. |

122564-67-4 |

|---|---|

Molecular Formula |

C12H20INO |

Molecular Weight |

321.2 g/mol |

IUPAC Name |

1-[(1R)-9,9-dimethyl-9-azoniabicyclo[4.2.1]non-2-en-2-yl]ethanone;iodide |

InChI |

InChI=1S/C12H20NO.HI/c1-9(14)11-6-4-5-10-7-8-12(11)13(10,2)3;/h6,10,12H,4-5,7-8H2,1-3H3;1H/q+1;/p-1/t10?,12-;/m1./s1 |

InChI Key |

ULFPCIFJWKJUKE-ULIKACSMSA-M |

SMILES |

CC(=O)C1=CCCC2CCC1[N+]2(C)C.[I-] |

Isomeric SMILES |

CC(=O)C1=CCCC2CC[C@H]1[N+]2(C)C.[I-] |

Canonical SMILES |

CC(=O)C1=CCCC2CCC1[N+]2(C)C.[I-] |

Synonyms |

DMAnTX N,N-dimethylanatoxin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 N-Methylanatoxin

- Structure: N-Methylanatoxin (CAS 120786-68-7) features a single methyl group on the nitrogen of the anatoxin bicyclic framework (C11H19NO, MW 181.27 g/mol) .

- However, the mono-methyl derivative retains significant neurotoxicity due to preserved receptor-binding motifs.

- Key Difference : N,N-Dimethylanatoxin’s additional methyl group may further increase lipophilicity, altering metabolic pathways (e.g., hepatic demethylation) and toxicity profiles.

2.2 N,N-Dimethyltryptamine (DMT)

- Structure : A dimethylated tryptamine derivative (C12H16N2, MW 188.27 g/mol) with psychoactive properties .

- Activity: Unlike this compound, DMT acts as a serotonin receptor agonist, inducing hallucinogenic effects.

- Key Difference : The anatoxin backbone confers neurotoxic activity, whereas DMT’s indole structure drives its psychedelic effects.

2.3 N-Nitrosodimethylamine (NDMA)

- Structure: A nitroso compound (C2H6N2O, MW 74.08 g/mol) with carcinogenic properties .

- Activity: NDMA is a potent hepatotoxin and carcinogen, metabolized to reactive alkylating agents that damage DNA.

- Key Difference: this compound’s toxicity arises from cholinergic overstimulation, whereas NDMA’s harm stems from genotoxicity.

2.4 N,N-Dimethylformamide (DMF)

- Structure: A polar aprotic solvent (C3H7NO, MW 73.09 g/mol) .

- Activity: DMF is non-neurotoxic but hepatotoxic at high doses.

- Key Difference : Functional group divergence (amide vs. bicyclic alkaloid) results in entirely distinct biological activities.

Comparative Data Table

*Hypothesized based on structural analogs.

Research Findings and Implications

- Receptor Specificity: Dimethylation in anatoxin derivatives may enhance binding to nAChRs compared to mono-methyl or non-methylated forms, as seen in studies of nicotine analogs .

- Toxicity Trade-offs : Increased lipophilicity could improve tissue penetration but also elevate risks of off-target effects, as observed in dimethylated pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.